1-Pyridin-2-ylmethyl-1H-pyrrole-2-carbaldehyde

Description

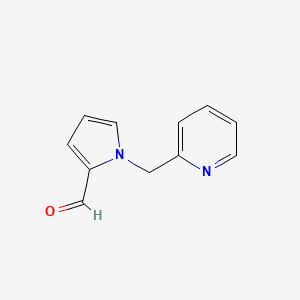

1-Pyridin-2-ylmethyl-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound featuring a pyrrole core substituted at the 1-position with a pyridin-2-ylmethyl group and at the 2-position with a carbaldehyde functional group. The pyrrole ring (C₄H₄N) is fused with a pyridine moiety via a methylene bridge, resulting in a molecular formula of C₁₂H₁₁N₂O and a molecular weight of 205.23 g/mol. This compound is structurally significant due to its dual aromatic systems (pyrrole and pyridine) and the reactive aldehyde group, which enables diverse chemical modifications.

Properties

IUPAC Name |

1-(pyridin-2-ylmethyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-9-11-5-3-7-13(11)8-10-4-1-2-6-12-10/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXISMHMPFYBWTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396462 | |

| Record name | 1-Pyridin-2-ylmethyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383135-91-9 | |

| Record name | 1-Pyridin-2-ylmethyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pyridin-2-ylmethyl-1H-pyrrole-2-carbaldehyde can be synthesized through several synthetic routes. One common method involves the condensation of pyridine-2-carbaldehyde with pyrrole in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions in an aprotic solvent like dimethylformamide (DMF). The product is then purified using column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Pyridin-2-ylmethyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyridine and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions, respectively

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophilic substitution on the pyridine ring using reagents like bromine or chlorine in the presence of a Lewis acid catalyst

Major Products:

Oxidation: 1-Pyridin-2-ylmethyl-1H-pyrrole-2-carboxylic acid.

Reduction: 1-Pyridin-2-ylmethyl-1H-pyrrole-2-methanol.

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

1-Pyridin-2-ylmethyl-1H-pyrrole-2-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.

Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 1-Pyridin-2-ylmethyl-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s unique structure allows it to interact with various pathways, including those involved in cell signaling and metabolic processes .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The pyridin-2-ylmethyl group in the target compound introduces a basic nitrogen atom, enabling coordination with metals or participation in supramolecular interactions. This contrasts with the electron-withdrawing chlorine in the chloropyridinyl derivative and the nitro group in the nitrobenzyl analog .

- Steric Considerations : The pyridin-2-ylmethyl substituent imposes moderate steric hindrance compared to bulkier groups like thienyl-pyrimidinyl .

- Reactivity : The aldehyde group in all derivatives allows for condensation reactions (e.g., Schiff base formation), but the electronic nature of substituents modulates reactivity. For example, electron-withdrawing groups (e.g., nitro ) may deactivate the aldehyde toward nucleophilic attack.

Crystallographic and Computational Tools

Structural analyses of these compounds rely on crystallographic software such as SHELX (for refinement) , WinGX (for small-molecule crystallography) , and Mercury (for visualization and packing analysis) . These tools aid in determining substituent effects on molecular packing and intermolecular interactions.

Biological Activity

1-Pyridin-2-ylmethyl-1H-pyrrole-2-carbaldehyde, a heterocyclic compound with the molecular formula C11H10N2O, has garnered attention for its potential biological activities. The compound features a unique structure that combines pyridine and pyrrole rings, which may contribute to its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may function as an enzyme inhibitor by binding to the active sites of enzymes, thus preventing substrate binding and subsequent catalytic activity. This interaction can influence various metabolic processes and cell signaling pathways.

Biological Activities

This compound has been investigated for several biological activities:

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, particularly against bacterial strains. Studies have shown that derivatives of pyrrole compounds can inhibit the growth of Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Derivative | MIC (µg/mL) | Activity Type |

|---|---|---|

| 5n | 0.73 | Bactericidal |

| 5q | 0.40 | Bacteriostatic |

| 5r | 0.49 | Bactericidal |

2. Anticancer Activity

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms that involve apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrrole or pyridine rings can significantly impact the compound's potency against various pathogens.

Key Findings:

- Compounds with larger substituents on the pyrrole ring generally exhibit enhanced antimicrobial activity.

- Electron-withdrawing groups attached to the pyridine ring improve binding affinity to target enzymes .

Case Studies

Several case studies have highlighted the efficacy of this compound in vitro:

Case Study 1: Antitubercular Activity

In a study exploring new derivatives based on a similar scaffold, compounds derived from pyrroles showed promising activity against M. tuberculosis, with some derivatives exhibiting MIC values below 1 µg/mL . The study emphasized the importance of specific functional groups in enhancing antimicrobial efficacy.

Case Study 2: Cytotoxicity Assessment

A comparative analysis revealed that while certain derivatives displayed potent antitubercular activity, they also maintained low cytotoxicity against human pulmonary fibroblasts, indicating a favorable therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.